5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene
Overview
Description
5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene is an organic compound with the molecular formula C11H14FN3O2. It consists of a fluorine atom, a piperidin-1-ylamino group, and a nitrobenzene moiety. This compound is known for its complex structure and diverse applications in various fields such as drug synthesis and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of fluorobenzene to form 5-fluoro-2-nitrobenzene, which is then reacted with piperidine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and other functionalized derivatives .
Scientific Research Applications
5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene include other fluorinated aromatic compounds and nitro-substituted benzene derivatives. Examples include:
- 2-Fluoro-5-nitroaniline
- 4-Fluoro-2-nitroaniline
- 3-Fluoro-4-nitroaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom, a piperidin-1-ylamino group, and a nitro group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-9-4-5-10(11(8-9)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCLXHVHWUNREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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